Maxima isoflavone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maxima isoflavone A is a naturally occurring isoflavone, a type of flavonoid predominantly found in leguminous plants. Isoflavones are known for their phytoestrogenic properties, meaning they can mimic the action of estrogen in the body. This compound, like other isoflavones, has been studied for its potential health benefits, including its role in reducing the risk of hormone-related cancers, cardiovascular diseases, and osteoporosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of maxima isoflavone A involves several steps, starting from basic organic compounds. One common method includes the cyclization of appropriate precursors under controlled conditions to form the isoflavone structure. The reaction typically involves the use of catalysts and specific solvents to ensure the correct formation of the isoflavone ring .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as soybeans, followed by purification processes. Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to isolate and identify the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Maxima isoflavone A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the isoflavone structure.
Reduction: Reduction reactions can alter the double bonds within the isoflavone ring.
Substitution: Substitution reactions can occur at different positions on the isoflavone ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed under specific conditions to achieve substitution.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Wirkmechanismus
Maxima isoflavone A exerts its effects primarily through its interaction with estrogen receptors. It can bind to both estrogen alpha and beta receptors, mimicking the action of estrogen in the body. This interaction can lead to various physiological effects, including the modulation of gene expression and the regulation of cellular processes involved in growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Genistein: Another well-known isoflavone with similar phytoestrogenic properties.
Daidzein: A structurally related isoflavone found in soybeans.
Formononetin: An isoflavone found in red clover with similar biological activities.
Uniqueness: Maxima isoflavone A is unique due to its specific structural features, including the presence of benzodioxolane, benzodioxane, and benzodioxepane fragments in its rings. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other isoflavones .
Eigenschaften
CAS-Nummer |
59092-90-9 |
---|---|
Molekularformel |
C17H10O6 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
7-(1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-h]chromen-6-one |
InChI |
InChI=1S/C17H10O6/c18-15-10-2-4-13-17(23-8-21-13)16(10)19-6-11(15)9-1-3-12-14(5-9)22-7-20-12/h1-6H,7-8H2 |
InChI-Schlüssel |
HDEHMKSXXSBSHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=COC4=C(C3=O)C=CC5=C4OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.